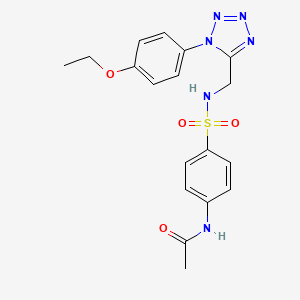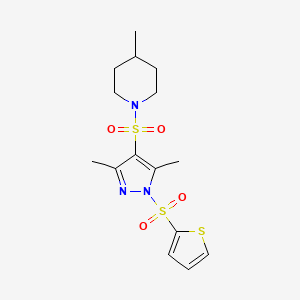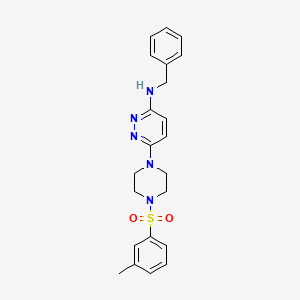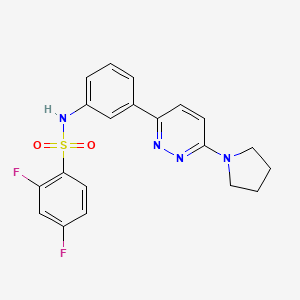
N-(4-(N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of azides with nitriles under specific conditions.
Attachment of the Ethoxyphenyl Group:
Formation of the Sulfamoylphenyl Group: This involves the reaction of sulfonyl chlorides with amines to form the sulfamoyl group.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or reactivity.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and sulfamoyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may enhance the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE
- N-[4-({[1-(4-PHENOXY)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE
Uniqueness
N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to the presence of the ethoxy group, which can influence the compound’s solubility, reactivity, and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C18H20N6O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20N6O4S/c1-3-28-16-8-6-15(7-9-16)24-18(21-22-23-24)12-19-29(26,27)17-10-4-14(5-11-17)20-13(2)25/h4-11,19H,3,12H2,1-2H3,(H,20,25) |
InChI Key |
GTMJFDDSQUIGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11259843.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11259849.png)

![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259862.png)

![3-phenyl-N-[4-(propan-2-yl)phenyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B11259874.png)
![Methyl 2-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11259879.png)
![3-((2-oxo-2-phenylethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11259884.png)
![N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259888.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259894.png)
![10a-[(E)-2-(4-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11259903.png)
![N-(4-Acetamidophenyl)-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11259904.png)
